molecular formula C10H10BrNO2 B13361300 3-(5-Bromo-2-methoxyphenyl)acrylamide

3-(5-Bromo-2-methoxyphenyl)acrylamide

Cat. No.: B13361300
M. Wt: 256.10 g/mol
InChI Key: IIPWEHKRMKXJNF-GORDUTHDSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)acrylamide is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of acrylamide, where the acrylamide moiety is substituted with a 5-bromo-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-methoxyphenyl)acrylamide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with acrylamide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-(5-Bromo-2-methoxyphenyl)acrylic acid or 3-(5-Bromo-2-methoxyphenyl)acrylaldehyde.

    Reduction: 3-(5-Bromo-2-methoxyphenyl)ethylamine.

    Substitution: 3-(5-Amino-2-methoxyphenyl)acrylamide or 3-(5-Mercapto-2-methoxyphenyl)acrylamide.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive acrylamide moiety.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acrylamide moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it may inhibit key enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-methoxyphenyl)-N-(3-bromophenyl)acrylamide
  • 3-(5-Bromo-2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide
  • 3-(5-Bromo-2-methoxyphenyl)-N-(2-chlorophenyl)acrylamide

Uniqueness

3-(5-Bromo-2-methoxyphenyl)acrylamide is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring, which confer distinct electronic and steric properties. These features influence its reactivity and binding interactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H10BrNO2/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H2,12,13)/b5-2+

InChI Key

IIPWEHKRMKXJNF-GORDUTHDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)N

Origin of Product

United States

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